molecular formula C16H13NOS B11679234 (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one

(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one

Cat. No.: B11679234
M. Wt: 267.3 g/mol
InChI Key: OWBIXPDECLROKM-UHFFFAOYSA-N
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Description

(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an anilino group and a benzothiophene core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one typically involves the condensation of an aniline derivative with a benzothiophene derivative under specific reaction conditions. Common reagents used in the synthesis may include:

  • Aniline or substituted anilines
  • Benzothiophene-3-one or its derivatives
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

The reaction conditions often involve heating the reaction mixture to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-anilinoethylidene)-1-benzothiophene-2-one
  • (2Z)-2-(1-anilinoethylidene)-1-benzofuran-3-one
  • (2Z)-2-(1-anilinoethylidene)-1-indanone

Uniqueness

(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is unique due to its specific structural features, such as the benzothiophene core and the anilino group. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,18H,1H3

InChI Key

OWBIXPDECLROKM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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